molecular formula C19H17ClN4O4 B14751700 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride CAS No. 1172-37-8

4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride

Cat. No.: B14751700
CAS No.: 1172-37-8
M. Wt: 400.8 g/mol
InChI Key: CMBQXPGSZJOQJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is a complex organic compound known for its unique chemical properties and applications It is characterized by the presence of both dimethylamino and dinitrophenyl groups attached to a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts . This reaction is carried out under reflux conditions in methanol for several days to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized forms of the compound, while reduction reactions can produce reduced forms with different electronic properties .

Scientific Research Applications

4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride involves its interaction with molecular targets through its electrochemical properties. The compound can undergo reversible redox reactions, which are accompanied by changes in its electronic absorption spectra . These properties make it useful in applications where controlled switching and data storage are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is unique due to its combination of dimethylamino and dinitrophenyl groups, which impart distinct electrochemical properties. This makes it particularly valuable in the study of redox processes and the development of materials with specific electronic characteristics.

Properties

CAS No.

1172-37-8

Molecular Formula

C19H17ClN4O4

Molecular Weight

400.8 g/mol

IUPAC Name

4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]-N,N-dimethylaniline;chloride

InChI

InChI=1S/C19H17N4O4.ClH/c1-20(2)16-5-3-14(4-6-16)15-9-11-21(12-10-15)18-8-7-17(22(24)25)13-19(18)23(26)27;/h3-13H,1-2H3;1H/q+1;/p-1

InChI Key

CMBQXPGSZJOQJC-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.